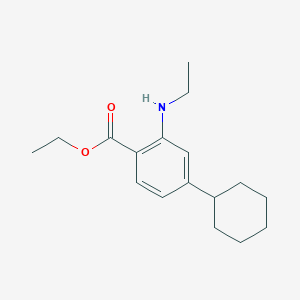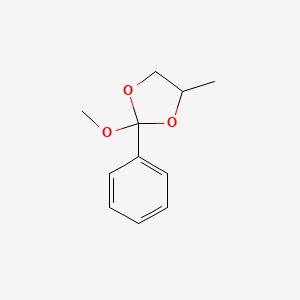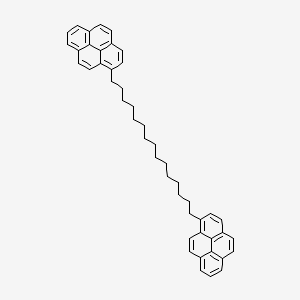![molecular formula C17H36Si2 B14591284 (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] CAS No. 61228-14-6](/img/structure/B14591284.png)
(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a 3-methylbut-1-yne-1,3-diyl group bonded to two tert-butyl(dimethyl)silane groups. Its molecular structure provides it with distinct chemical reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] typically involves the reaction of 3-methylbut-1-yne with tert-butyl(dimethyl)silane under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen or removal of oxygen.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxides or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with specific functional groups.
Biology: It is employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by its molecular structure, which allows it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3-Methylbut-1-yne-1,3-diyl)bis[trimethylsilyl]: Similar in structure but with trimethylsilyl groups instead of tert-butyl(dimethyl)silane groups.
(3-Methylbut-1-yne-1,3-diyl)bis[triethylsilyl]: Contains triethylsilyl groups, offering different reactivity and properties.
(3-Methylbut-1-yne-1,3-diyl)bis[triphenylsilyl]: Features triphenylsilyl groups, providing unique steric and electronic effects.
Uniqueness
(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane] is unique due to the presence of tert-butyl(dimethyl)silane groups, which impart specific steric and electronic properties. These properties influence the compound’s reactivity and stability, making it distinct from other similar compounds .
Properties
CAS No. |
61228-14-6 |
|---|---|
Molecular Formula |
C17H36Si2 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]-3-methylbut-1-ynyl]-dimethylsilane |
InChI |
InChI=1S/C17H36Si2/c1-15(2,3)18(9,10)14-13-17(7,8)19(11,12)16(4,5)6/h1-12H3 |
InChI Key |
ABSGWGGKPLWTSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CC(C)(C)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid](/img/structure/B14591221.png)
![1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14591227.png)
![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)


![1-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14591275.png)


![N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14591283.png)
![N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14591290.png)
